molecular formula C19H16N4O5 B2573775 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797267-82-3

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2573775
CAS No.: 1797267-82-3
M. Wt: 380.36
InChI Key: HFCODKABWQHRKT-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2,5-dioxopyrrolidine (succinimide) moiety, a phenyl group substituted with a 1,2,4-oxadiazole ring, and a furan-2-yl substituent. The pyrrolidinone group is known for its role in enhancing binding affinity to proteases and kinases, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c24-15(11-23-17(25)7-8-18(23)26)20-13-5-2-1-4-12(13)10-16-21-19(22-28-16)14-6-3-9-27-14/h1-6,9H,7-8,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCODKABWQHRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic derivative that combines a pyrrolidine moiety with oxadiazole and furan functionalities. This unique structural composition suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N3O4C_{15}H_{15}N_{3}O_{4}, with a molecular weight of approximately 299.29 g/mol. The presence of the dioxopyrrolidine and oxadiazole rings indicates possible interactions with biological targets such as enzymes and receptors.

PropertyValue
Molecular FormulaC15H15N3O4C_{15}H_{15}N_{3}O_{4}
Molecular Weight299.29 g/mol
CAS Number253265-98-4

Antiproliferative Effects

Recent studies have explored the antiproliferative activity of similar oxadiazole derivatives. For instance, a library of 1,2,5-oxadiazole derivatives exhibited significant cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). These compounds were shown to inhibit topoisomerase I activity, which is crucial for DNA replication and repair .

Antimicrobial Activity

Oxadiazole derivatives have also been noted for their antimicrobial properties. In vitro tests have demonstrated that certain compounds within this class possess moderate to significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

  • Anticancer Activity : A study involving a series of oxadiazole derivatives highlighted their potential as anticancer agents. Compounds were evaluated using the MTT assay, revealing that some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of related compounds against a panel of bacteria and fungi. The results indicated that certain derivatives had comparable effectiveness to standard antibiotics, suggesting their potential as new therapeutic agents .

Mechanistic Insights

The biological activity of these compounds can be attributed to their ability to interact with specific biological targets:

  • Topoisomerase Inhibition : The interaction with topoisomerase I suggests that these compounds may interfere with DNA processes critical for cancer cell proliferation.
  • Membrane Disruption : Antimicrobial activity may stem from the ability of these compounds to penetrate microbial membranes, leading to cell lysis.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrrolidinone vs. Cyclopentyl/Triazole Moieties: The target compound’s succinimide group distinguishes it from ZINC35476132 (Z9), which has a cyclopentyl substituent on the acetamide nitrogen . The oxadiazole in the target compound is substituted with furan-2-yl, whereas Z9 features a 4-methoxyphenyl group. In contrast, triazole derivatives in replace oxadiazole with a sulfanyl-linked triazole core .
  • Linker Variations :
    The target compound uses a methylene (-CH2-) bridge to connect the phenyl group to oxadiazole, while Z9 employs an ether (-O-) linker. This difference may influence conformational flexibility and target engagement.

Physicochemical Properties

Property Target Compound ZINC35476132 (Z9) Triazole Derivatives ()
Molecular Weight ~425 g/mol (estimated) 437.47 g/mol ~350–400 g/mol (estimated)
LogP (Lipophilicity) Moderate (~3.0, predicted) Higher (~3.8, methoxy groups) Lower (~2.5, sulfanyl group)
Hydrogen Bond Acceptors 7 6 7–8

The furan-2-yl group in the target compound likely reduces LogP compared to Z9’s methoxyphenyl, improving aqueous solubility. The triazole derivatives’ sulfanyl group may further enhance solubility but reduce membrane permeability .

Antiviral Potential:

Z9 and related oxadiazole-acetamides in were screened as Dengue virus NS protein inhibitors. While Z9’s methoxyphenyl group may enhance hydrophobic interactions, the target compound’s furan-2-yl could provide stronger π-stacking with viral protease active sites, though this remains hypothetical without direct data .

Anti-Exudative Activity:

Triazole derivatives in demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s oxadiazole and pyrrolidinone groups may similarly modulate inflammatory pathways, but its larger size could affect bioavailability .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Biological Target (Hypothesized)
Target Compound Acetamide + oxadiazole Furan-2-yl, pyrrolidinone Viral proteases, inflammation
ZINC35476132 (Z9) Acetamide + oxadiazole 4-Methoxyphenyl, cyclopentyl Dengue NS protein
Triazole Derivatives () Acetamide + triazole Sulfanyl, furan-2-yl Anti-exudative pathways

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